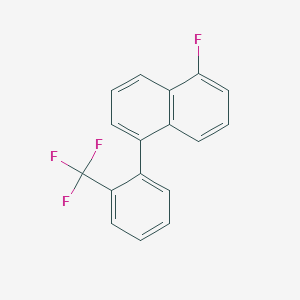
1-Fluoro-5-(2-(trifluoromethyl)phenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-5-(2-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a naphthalene ring. The trifluoromethyl group is known for its significant role in enhancing the chemical and biological properties of organic molecules, making this compound of interest in various scientific fields .
Preparation Methods
The synthesis of 1-Fluoro-5-(2-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-5-(2-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The presence of the fluorine atom and the trifluoromethyl group makes the compound reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis and modification of this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-5-(2-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: The trifluoromethyl group is known to enhance the biological activity of compounds, making this molecule of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-(2-(trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to biological targets, leading to increased potency and efficacy . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-5-(2-(trifluoromethyl)phenyl)naphthalene can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: This compound also contains a trifluoromethyl group and is used in various chemical applications.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Another similar compound with applications in chemical synthesis and research.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C17H10F4 |
|---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-fluoro-5-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-10-4-7-12-11(6-3-8-14(12)16)13-5-1-2-9-15(13)17(19,20)21/h1-10H |
InChI Key |
XSHXCEHXZPGXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2C=CC=C3F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


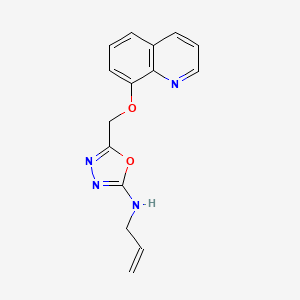
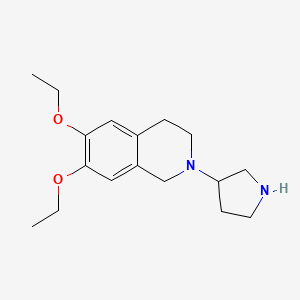
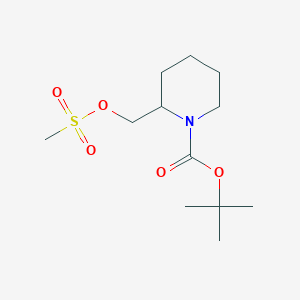
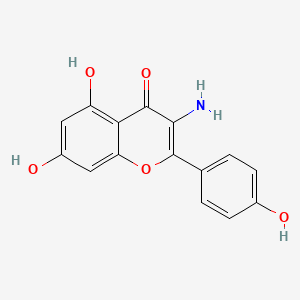
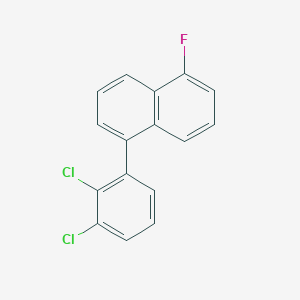
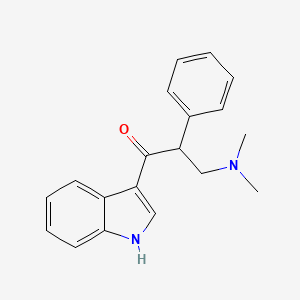
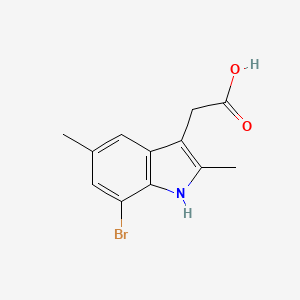
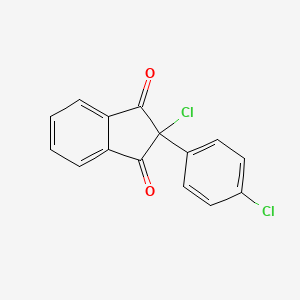
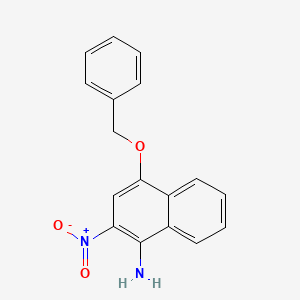
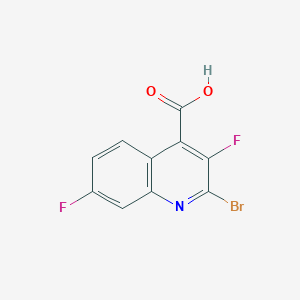
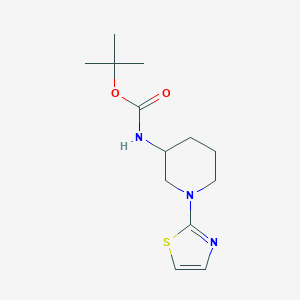

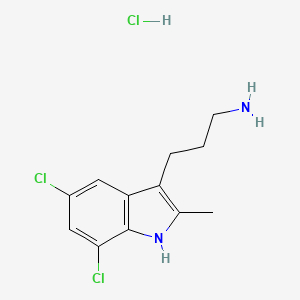
![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)
